molecular formula C11H9Cl2NO5 B175812 Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate CAS No. 174312-93-7

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

Cat. No.: B175812
CAS No.: 174312-93-7
M. Wt: 306.1 g/mol
InChI Key: UCLHXGMQGGFJNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitro group, two chlorine atoms, and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate typically involves the nitration of 2,4-dichlorophenyl compounds. One common method includes the nitration of 2,4-dichlorophenyl with mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group. The reaction is carried out in a continuous flow microreactor system, which enhances reaction efficiency and yield . Industrial production methods often involve similar nitration processes, followed by esterification to introduce the ethyl ester group.

Chemical Reactions Analysis

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.

Scientific Research Applications

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for easy modification and conjugation with other molecules, enhancing its versatility in different applications.

Comparison with Similar Compounds

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    2,4-Dichloro-5-nitrophenylboronic acid: This compound also contains a nitro group and chlorine atoms but differs in its boronic acid functionality.

    Sulfentrazone: A triazolinone herbicide with a similar dichlorophenyl structure but different functional groups and applications.

    2,4-Dichloro-5-nitrophenol: Another related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its ester functionality, which provides unique reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLHXGMQGGFJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354004
Record name ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174312-93-7
Record name ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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